1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple stepsSpecific reaction conditions, such as the use of bromine in carbon tetrachloride or other solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure consistency and efficiency. The use of automated reactors and precise temperature control can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ethoxy and chloropropanone groups can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Chloromethyl)-2-ethoxyphenyl)-2-chloropropan-1-one
- 1-(5-(Bromomethyl)-2-methoxyphenyl)-2-chloropropan-1-one
- 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-bromopropan-1-one
Highlighting Uniqueness
The presence of both bromomethyl and chloropropanone groups allows for diverse chemical transformations and interactions .
Properties
Molecular Formula |
C12H14BrClO2 |
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Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-11-5-4-9(7-13)6-10(11)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
OQBLPSSICWBWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CBr)C(=O)C(C)Cl |
Origin of Product |
United States |
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